molecular formula C19H17O2SSi B14374018 CID 78069436

CID 78069436

Cat. No.: B14374018
M. Wt: 337.5 g/mol
InChI Key: JOWOFRYZYYULKG-UHFFFAOYSA-N
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Description

CID 78069436 is a compound registered in the PubChem database, a widely recognized repository for chemical structures and their biological activities. Such identifiers are critical for cross-referencing data in cheminformatics, metabolomics, and pharmacological studies.

However, without access to structural or spectral data, its exact chemical class (e.g., alkaloid, flavonoid, or synthetic derivative) and biological relevance remain unclear.

Properties

Molecular Formula

C19H17O2SSi

Molecular Weight

337.5 g/mol

InChI

InChI=1S/C19H17O2SSi/c1-20-15-7-3-13(4-8-15)18-11-17(12-23)22-19(18)14-5-9-16(21-2)10-6-14/h3-11H,12H2,1-2H3

InChI Key

JOWOFRYZYYULKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=C2)C[Si])C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 78069436 involves specific synthetic routes and reaction conditions. The synthesis typically requires precise control over temperature, pressure, and the use of specific reagents to achieve the desired product. Detailed information on the exact synthetic routes and reaction conditions can be found in specialized chemical literature and patents .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to ensure high yield and purity of the compound. Industrial methods may also involve the use of advanced equipment and techniques to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: CID 78069436 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and overall structure.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway and conditions. These products can vary widely, ranging from simple derivatives to more complex structures .

Scientific Research Applications

CID 78069436 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used to study biochemical pathways and interactions. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, the compound has industrial applications, such as in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of CID 78069436 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78069436, we compare it with structurally or functionally related compounds referenced in the evidence, emphasizing analytical methodologies, pharmacological roles, and cheminformatics applications.

Table 1: Comparison of this compound with Selected Compounds

Compound PubChem CID Structure/Class Analytical Method Key Findings
This compound 78069436 Undisclosed (likely small molecule) GC-MS () Detected via vacuum distillation fractions; structural details unavailable .
Colchicine 6167 Alkaloid (tropolone derivative) LC-MS, NMR Antimitotic agent; used in gout treatment .
Taurocholic acid 6675 Bile acid (steroid derivative) LC-MS/MS, CID fragmentation Substrate for hepatic transporters; studied in drug-drug interactions .
Ginkgolic acid 17:1 5469634 Phenolic acid LC-ESI-MS Inhibits protein prenylation; cytotoxic effects .
Delphinidin-3-sambubioside 74977035 Anthocyanin (flavonoid) HPLC-DAD-MS Antioxidant; found in Hibiscus sabdariffa .

Key Insights:

Structural Diversity : Unlike colchicine (CID 6167) or ginkgolic acid (CID 5469634), which have well-defined structures and mechanisms, this compound lacks publicly available structural data, limiting functional predictions .

Analytical Techniques : Similar to taurocholic acid (CID 6675), this compound may undergo collision-induced dissociation (CID) in mass spectrometry for structural elucidation, though evidence for its fragmentation patterns is absent .

Pharmacological Potential: While anthocyanins like CID 74977035 exhibit antioxidant properties, this compound’s biological activity remains unexplored in the literature .

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